![molecular formula C13H18N2O5S B1328652 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol CAS No. 942474-78-4](/img/structure/B1328652.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves multiple steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation to introduce the ethylsulfonyl group. The final step involves the formation of the piperidin-4-ol ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol can be compared with other similar compounds, such as:
- 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-ol
- 1-[4-(Propylsulfonyl)-2-nitrophenyl]piperidin-4-ol
- 1-[4-(Butylsulfonyl)-2-nitrophenyl]piperidin-4-ol
These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBPXJEKSXHQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233179 |
Source
|
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-78-4 |
Source
|
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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